molecular formula C25H17BrN2O2S B11086805 (2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

(2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

Cat. No.: B11086805
M. Wt: 489.4 g/mol
InChI Key: CHLRUSZPGBCUEZ-DAFNUICNSA-N
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Description

The compound you’ve described is a thiazolidinone derivative with an intriguing structure. Let’s break it down:

    IUPAC Name: (2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

    Molecular Formula: C23H15BrN2O2S\text{C}_{23}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}C23​H15​BrN2​O2​S

Preparation Methods

Synthetic Routes::

    Bromination of Benzyl Cyanide:

    Thiazolidinone Formation:

    Knoevenagel Condensation:

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Possible drug candidates due to its unique structure.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its thiazolidinone moiety sets it apart.

    Similar Compounds: Other thiazolidinones, benzyl derivatives, and nitriles.

Properties

Molecular Formula

C25H17BrN2O2S

Molecular Weight

489.4 g/mol

IUPAC Name

(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

InChI

InChI=1S/C25H17BrN2O2S/c26-19-13-11-17(12-14-19)15-22-24(30)28(20-9-5-2-6-10-20)25(31-22)21(16-27)23(29)18-7-3-1-4-8-18/h1-14,22H,15H2/b25-21-

InChI Key

CHLRUSZPGBCUEZ-DAFNUICNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N

Origin of Product

United States

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